5-amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
CAS No.: 728003-21-2
Cat. No.: VC21484065
Molecular Formula: C19H17FN4OS
Molecular Weight: 368.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728003-21-2 |
|---|---|
| Molecular Formula | C19H17FN4OS |
| Molecular Weight | 368.4g/mol |
| IUPAC Name | 5-amino-N-(3-fluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
| Standard InChI | InChI=1S/C19H17FN4OS/c20-11-2-1-3-12(8-11)22-18(25)17-15(21)13-9-14-16(23-19(13)26-17)10-4-6-24(14)7-5-10/h1-3,8-10H,4-7,21H2,(H,22,25) |
| Standard InChI Key | UOSZZHLAKHJTKP-UHFFFAOYSA-N |
| SMILES | C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)F)N |
| Canonical SMILES | C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC(=CC=C5)F)N |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s core structure is a fused tetracyclic system comprising:
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Thiophene ring: A sulfur-containing aromatic ring contributing to electron-rich character.
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Diazatetracyclo framework: A bicyclic system with two nitrogen atoms, forming a rigid, non-planar geometry.
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Amino and carboxamide groups: Functional groups enabling hydrogen bonding and potential enzyme interactions.
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3-Fluorophenyl substituent: Enhances lipophilicity and electronic effects for receptor binding .
Table 1: Key Physicochemical Properties
Stereochemistry and Conformation
The tetracyclic system imposes steric constraints, favoring specific conformations. The 7-thia position and diazatetracyclo arrangement create a rigid scaffold, potentially stabilizing interactions with biological targets .
Synthesis and Characterization
Synthetic Approaches
While exact synthesis protocols are proprietary, the compound’s complexity suggests multi-step reactions, including:
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Cyclization: Formation of the tetracyclic core via intramolecular coupling.
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Amination: Introduction of the amino group at position 5.
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Carboxamide Coupling: Attachment of the 3-fluorophenyl group via amide bond formation .
Characterization Techniques
Structural confirmation relies on:
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NMR Spectroscopy: Proton and carbon NMR to resolve aromatic and aliphatic regions.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) for molecular ion peak identification (m/z = 368.4 [M+H]⁺) .
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Infrared (IR) Spectroscopy: Peaks for NH₂ (3300 cm⁻¹) and C=O (1680 cm⁻¹).
Biological Activity and Pharmacological Studies
Targeted Cancer Therapy
The compound’s structural analogs have been explored in antibody-drug conjugates (ADCs). A notable example is Cy5-Ab-SS-SN38, where a glutathione-responsive disulfide linker releases the anticancer agent SN38 selectively in tumor microenvironments. Key findings include:
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HER2+ Tumor Specificity: Accumulation in HER2-positive breast cancer xenografts with nanomolar potency .
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Self-Immolative Linker: Reduced drug release rate, enhancing safety and efficacy .
Table 2: ADC Performance
| Parameter | Value | Source |
|---|---|---|
| Target | HER2-positive breast cancer | |
| Cytotoxic Agent | SN38 (irinotecan metabolite) | |
| Linker Type | Disulfide carbamate | |
| In Vivo Efficacy | Tumor regression at 10 mg/kg |
Mechanistic Insights
The 3-fluorophenyl group may enhance binding to kinase domains or DNA-intercalating sites, though specific targets remain uncharacterized. Its carboxamide moiety is hypothesized to mediate hydrogen bonding with enzymes or receptors .
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